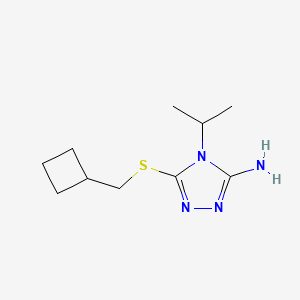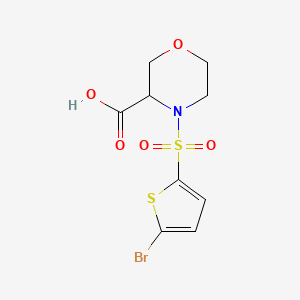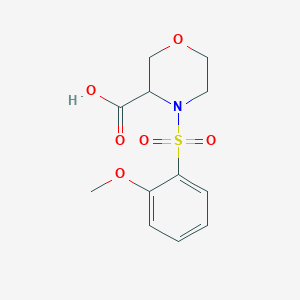
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine, also known as FMSP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMSP is a piperazine derivative that has a sulfonyl group and a fluoro-methyl group attached to its phenyl ring. The chemical structure of FMSP makes it a promising candidate for drug development, as it has been found to exhibit potent biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activity of the proteasome, a protein complex that plays a role in the degradation of proteins.
Biochemical and Physiological Effects:
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have demonstrated that 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine can reduce the severity of inflammatory diseases and improve the survival of animals with cancer.
Advantages and Limitations for Lab Experiments
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit potent biological activity, making it a useful tool for studying the mechanisms of disease and drug development. However, 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine also has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for research on 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine. One area of interest is the development of new compounds based on the 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine scaffold that exhibit improved biological activity and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine in human clinical trials.
Synthesis Methods
The synthesis of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine involves several steps, including the reaction of 2-fluoro-5-methylphenylamine with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-methylpiperazine to produce 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine. The synthesis of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine is a complex process that requires careful control of reaction conditions to obtain high yields of the desired product.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been studied extensively for its potential applications in drug development, particularly as a scaffold for the design of new compounds with improved biological activity. 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Its ability to inhibit the activity of certain enzymes and proteins makes it an attractive target for drug development.
properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-3-4-11(13)12(7-9)18(16,17)15-6-5-14-10(2)8-15/h3-4,7,10,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLBRSVXMWSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)

![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)




![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)

